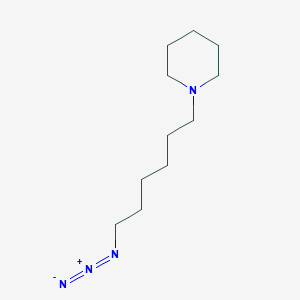![molecular formula C15H18F3N3O2S B13721897 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a synthetic organic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a hydroxypropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
-
Formation of the Thiazolopyridine Core: : The thiazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a thioamide. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
-
Attachment of the Piperidine Ring: : The piperidine ring can be attached through a nucleophilic substitution reaction involving a suitable piperidine derivative and the thiazolopyridine intermediate.
-
Addition of the Hydroxypropyl Side Chain: : The hydroxypropyl side chain can be introduced through an alkylation reaction using a hydroxypropyl halide and the piperidine-thiazolopyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical reactions, including:
-
Oxidation: : The hydroxypropyl side chain can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4).
-
Substitution: : The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The piperidine ring and hydroxypropyl side chain contribute to its binding affinity to target proteins, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-methylthiazolo-[4,5-b]-pyridin-5(4H)-one
- 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-chlorothiazolo-[4,5-b]-pyridin-5(4H)-one
- 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-bromothiazolo-[4,5-b]-pyridin-5(4H)-one
Uniqueness
The presence of the trifluoromethyl group in 6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity. Additionally, the combination of the piperidine ring and hydroxypropyl side chain contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C15H18F3N3O2S |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
6-(3-hydroxypropyl)-2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C15H18F3N3O2S/c16-15(17,18)10-9(5-4-8-22)13(23)19-12-11(10)24-14(20-12)21-6-2-1-3-7-21/h22H,1-8H2,(H,19,23) |
InChI-Schlüssel |
IELUGJYJEUCWDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=C(C(=O)N3)CCCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




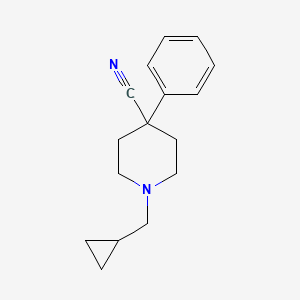
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
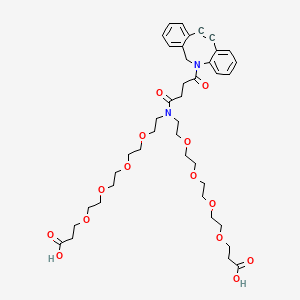
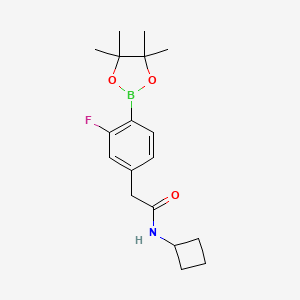
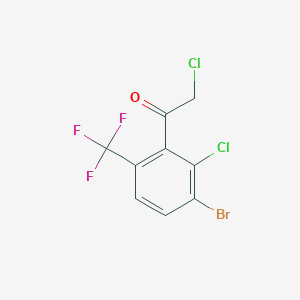
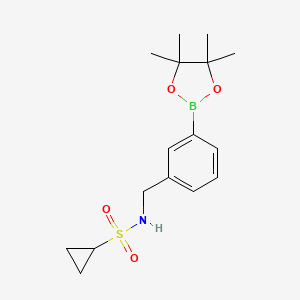

![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)

![2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)
